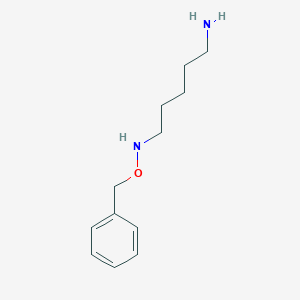
2-Bromo-6-fluoro-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .
Synthesis Analysis
This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . To construct benzosuberone cores, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 .Chemical Reactions Analysis
In the construction of benzosuberone cores, this compound reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 233.03 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 231.95352 g/mol . It has a topological polar surface area of 26.3 Ų .Applications De Recherche Scientifique
Synthesis and Chemistry
Telescoping Process in Synthesis : 2-Bromo-6-fluoro-3-methoxybenzaldehyde has been utilized in the telescoping process of synthesizing key intermediates for drug discoveries. This process improved the original synthetic route, increasing the total yield by 18% while maintaining purity, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, achieving an overall yield of about 47% and 99.8% purity. This synthesis highlights the compound's versatility in producing other chemical derivatives (Chen Bing-he, 2008).
Facile Synthesis Method : A simplified one-step synthesis method for 3-fluoro-4-methoxybenzaldehyde, related to this compound, has been developed. This method avoids the use of concentrated acids, reducing industrial production damage and costs (Wang Bao-jie, 2006).
Biological and Environmental Studies
Halogenated Compound Metabolism in Fungi : Studies on the white rot fungus Bjerkandera adusta show that it produces chlorinated and brominated methoxybenzaldehyde metabolites, including compounds related to this compound. These findings provide insight into halogenation mechanisms in fungi (Beck, Lauritsen, Patrick, & Cooks, 2000).
Bioconversion Potential of Fungus Bjerkandera Adusta : This fungus demonstrated the ability to produce mixed chloro-fluoro-methoxybenzaldehydes, indicating its potential in producing novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Spectroscopic Studies for Stability Analysis : Spectroscopic studies (FT-IR, FT-Raman) and computational analyses (DFT) on related compounds like 5-bromo-2-methoxybenzaldehyde provide insights into molecular stability, charge delocalization patterns, and thermodynamic properties, which are relevant for understanding the behavior of this compound (Balachandran, Santhi, & Karpagam, 2013).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde derivative Similar compounds have been used as intermediates in the synthesis of inhibitors for protein kinases such as pim-1, pim-2, and pim-3 .
Mode of Action
For instance, they can undergo a Wittig reaction to construct benzosuberone cores .
Biochemical Pathways
It’s known that benzaldehyde derivatives can be involved in the synthesis of potent and selective inhibitors of protein kinases . These kinases are involved in numerous cellular processes, including cell growth and survival, and their inhibition can have significant downstream effects.
Result of Action
If it acts as an intermediate in the synthesis of protein kinase inhibitors, it could potentially influence cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
2-bromo-6-fluoro-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBFVPVUAXWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

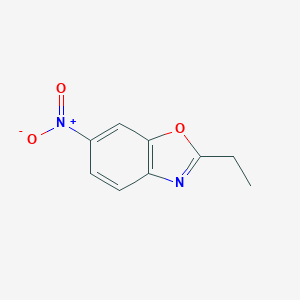
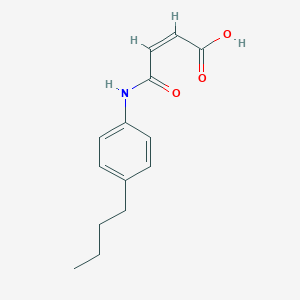
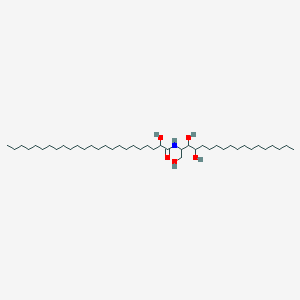
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
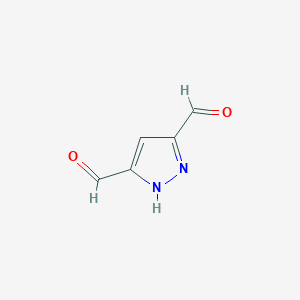

![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
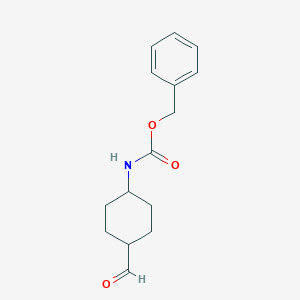

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
